molecular formula C12H23ClN2O4 B8239094 1-(tert-Butyl) 2-ethyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate hydrochloride

1-(tert-Butyl) 2-ethyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate hydrochloride

Cat. No.: B8239094
M. Wt: 294.77 g/mol
InChI Key: XXNJZPMLIFHXRE-OZZZDHQUSA-N
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Description

1-(tert-Butyl) 2-ethyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound features a pyrrolidine ring, a tert-butyl group, an ethyl group, and a carboxylate group, making it a versatile molecule in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrrolidine ring. One common approach is the cyclization of amino acids or their derivatives under acidic conditions. The tert-butyl group is often introduced using tert-butylating agents, while the ethyl group can be added through alkylation reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reagent concentrations. Continuous flow chemistry techniques can also be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.

  • Reduction: The carboxylate group can be reduced to an alcohol.

  • Substitution: The hydrogen atoms on the pyrrolidine ring can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Alkyl halides and strong bases are typically employed for substitution reactions.

Major Products Formed:

  • Oxidation: Nitro derivatives, amides, and other oxidized products.

  • Reduction: Alcohols and amines.

  • Substitution: Various substituted pyrrolidines.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic potential in drug development.

  • Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and targets would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • 1-(tert-Butyl) 2-methyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate hydrochloride

  • 1-(tert-Butyl) 2-propyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate hydrochloride

Uniqueness: The presence of the ethyl group in this compound distinguishes it from similar compounds, potentially leading to different chemical and biological properties.

This detailed overview provides a comprehensive understanding of 1-(tert-Butyl) 2-ethyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate hydrochloride, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

1-O-tert-butyl 2-O-ethyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4.ClH/c1-5-17-10(15)9-6-8(13)7-14(9)11(16)18-12(2,3)4;/h8-9H,5-7,13H2,1-4H3;1H/t8-,9-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNJZPMLIFHXRE-OZZZDHQUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CN1C(=O)OC(C)(C)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@@H](CN1C(=O)OC(C)(C)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.77 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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